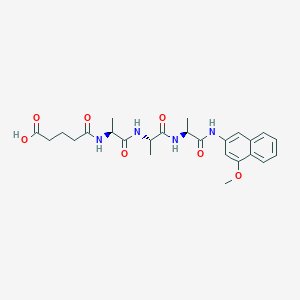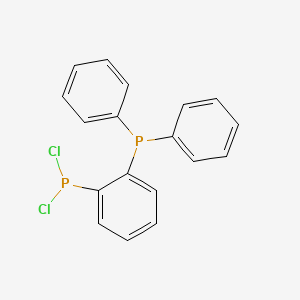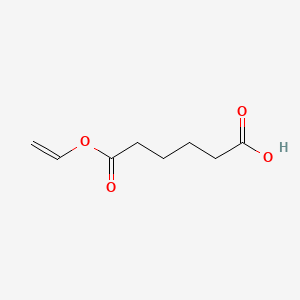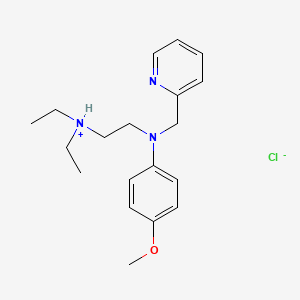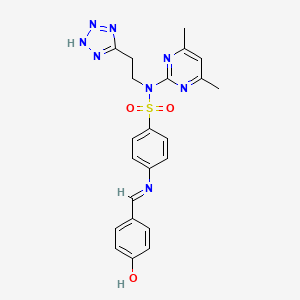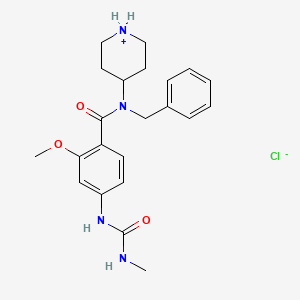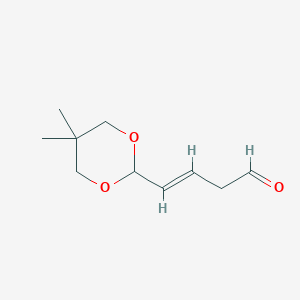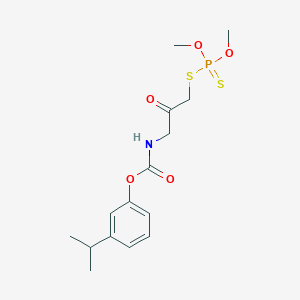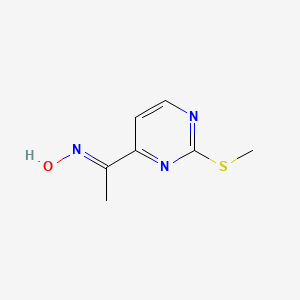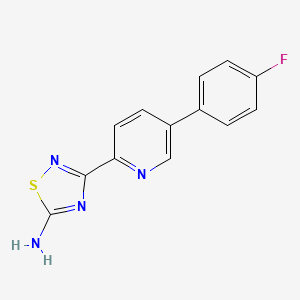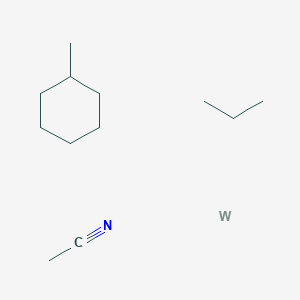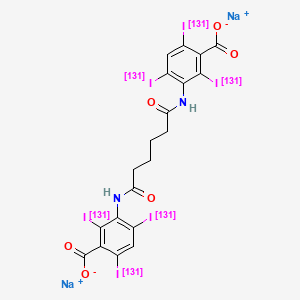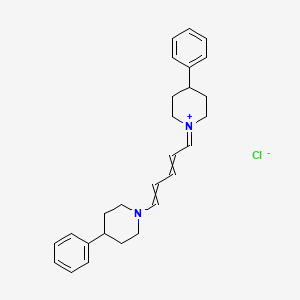
1-(5-(4-Phenylpiperidino)-2,4-pentadienylidene)-4-phenylpiperidinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(4-Phenylpiperidino)-2,4-pentadienylidene)-4-phenylpiperidinium chloride is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
The synthesis of 1-(5-(4-Phenylpiperidino)-2,4-pentadienylidene)-4-phenylpiperidinium chloride involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of phenylacetonitrile with bis-(chloroethyl)methylamine hydrochloride in anhydrous ether with sodium amide at low temperatures. This reaction yields 1-methyl-4-cyano-4-phenylpiperidine, which can be further modified to obtain the desired compound .
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The reaction conditions typically include controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions and minimize by-products .
Análisis De Reacciones Químicas
1-(5-(4-Phenylpiperidino)-2,4-pentadienylidene)-4-phenylpiperidinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like toluene or benzene, and reaction temperatures ranging from -5°C to room temperature . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(5-(4-Phenylpiperidino)-2,4-pentadienylidene)-4-phenylpiperidinium chloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(5-(4-Phenylpiperidino)-2,4-pentadienylidene)-4-phenylpiperidinium chloride involves its interaction with specific molecular targets and pathways. The compound can act as a neuromuscular blocking agent by interfering with the loading of acetylcholine into its storage vesicles, thereby impairing neurotransmission . This action is primarily pre-junctional, affecting the release of neurotransmitters at the neuromuscular junction .
Comparación Con Compuestos Similares
1-(5-(4-Phenylpiperidino)-2,4-pentadienylidene)-4-phenylpiperidinium chloride can be compared with other piperidine derivatives, such as:
4-Phenylpiperidine: A base structure for various opioids like pethidine and loperamide.
2-(4-Phenylpiperidino) cyclohexanol: Known for its neuromuscular blocking activities.
Propiedades
Número CAS |
22966-89-8 |
|---|---|
Fórmula molecular |
C27H33ClN2 |
Peso molecular |
421.0 g/mol |
Nombre IUPAC |
4-phenyl-1-[5-(4-phenylpiperidin-1-ium-1-ylidene)penta-1,3-dienyl]piperidine;chloride |
InChI |
InChI=1S/C27H33N2.ClH/c1-4-10-24(11-5-1)26-14-20-28(21-15-26)18-8-3-9-19-29-22-16-27(17-23-29)25-12-6-2-7-13-25;/h1-13,18-19,26-27H,14-17,20-23H2;1H/q+1;/p-1 |
Clave InChI |
RIAFEOJNYOXQED-UHFFFAOYSA-M |
SMILES canónico |
C1CN(CCC1C2=CC=CC=C2)C=CC=CC=[N+]3CCC(CC3)C4=CC=CC=C4.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


